molecular formula C18H17F3N2O3 B611842 XEN445

XEN445

Cat. No.: B611842
M. Wt: 366.3 g/mol
InChI Key: NBGRERFNOKZQLO-AWEZNQCLSA-N
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Description

XEN445 is a potent and selective inhibitor of endothelial lipase, with an IC50 value of 0.237 micromolar. It exhibits good absorption, distribution, metabolism, and excretion properties, making it a promising candidate for various scientific research applications .

Biochemical Analysis

Biochemical Properties

XEN445 interacts with the enzyme endothelial lipase (EL), demonstrating a high degree of selectivity for EL compared to other lipases . The IC50 value of this compound for EL is 0.237 µM, indicating its potent inhibitory effect . This interaction with EL is critical for the biochemical role of this compound.

Cellular Effects

This compound has been shown to preferentially inhibit the proliferation of LipG-expressing triple-negative breast cancer (TNBC) cells . It also inhibits the self-renewal of cancer stem cells (CSCs) in vitro . This compound does not inhibit the invasiveness and CSC stemness of TNBC cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to EL, inhibiting its phospholipase activity . This inhibition disrupts the normal function of EL, leading to an increase in plasma HDL-cholesterol concentrations .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have not been explicitly reported in the literature. It has been observed that this compound can increase HDL cholesterol concentrations by 16% after three days and by 30% after nine days of dosing in wild-type mice .

Dosage Effects in Animal Models

In animal models, an oral dose of 30 mg/kg of this compound has been reported to increase HDL cholesterol concentrations . The specific effects of different dosages and any potential toxic or adverse effects at high doses have not been detailed in the available literature.

Metabolic Pathways

Given its role as an EL inhibitor, it is likely involved in lipid metabolism pathways, particularly those involving lipoproteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been explicitly reported in the literature. Given its role as an EL inhibitor, it is likely that it interacts with lipoprotein transport pathways .

Subcellular Localization

As an EL inhibitor, it is likely to be found wherever EL is present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

XEN445 can be synthesized from commercially available chemicals. The synthesis involves the preparation of (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to achieve a high level of purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced in bulk quantities for research purposes. The production process involves scaling up the synthetic routes used in laboratory settings, ensuring that the compound maintains its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

XEN445 primarily undergoes inhibition reactions, specifically targeting endothelial lipase. It demonstrates high selectivity over hepatic and lipoprotein lipases .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include pyridine, trifluoromethylbenzoic acid, and various solvents like DMSO and ethanol. The reaction conditions often involve controlled temperatures and specific pH levels to ensure optimal yield and purity .

Major Products Formed

The major product formed from the synthesis of this compound is (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, which is the active compound used in various research applications .

Biological Activity

XEN445 is a selective inhibitor of endothelial lipase (LIPG), which plays a significant role in lipid metabolism and has been implicated in various pathological conditions, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound specifically inhibits the phospholipase activity of LIPG, which is crucial for the proliferation and self-renewal of cancer stem cells (CSCs). The compound has demonstrated an IC50 value of approximately 237 nM for human endothelial lipase, indicating its potency in inhibiting this enzyme .

Inhibition of LIPG Activity

Research indicates that this compound significantly reduces the enzymatic activity of LIPG in vitro. In studies using MDA-MB-468 cell lines, this compound treatment resulted in an approximate 80% reduction in phospholipase A1 (PLA1) activity in LIPG-overexpressing cells compared to a 25% reduction in control cells . This suggests that this compound's inhibitory effects are both potent and selective for LIPG-expressing cells.

Cell Viability and Proliferation

This compound has been shown to preferentially inhibit the proliferation of triple-negative breast cancer (TNBC) cell lines that express LIPG. In viability assays, treatment with this compound at concentrations greater than 100 μM significantly decreased cell viability in LIPG-expressing TNBC lines such as MCF10DCIS and MDA-MB-468, while having minimal effects on LIPG-deficient luminal breast cancer lines (e.g., MCF7) .

Cell Cycle Arrest

Further analysis revealed that this compound induces G1-phase cell cycle arrest in treated cells. For instance, in MDA-MB-468 cells, G1-phase populations increased from 44.14% to 55.74% following treatment with this compound, while S-G2/M populations decreased significantly . This indicates that this compound not only inhibits proliferation but also alters the cell cycle dynamics in a LIPG-dependent manner.

Impact on Cancer Stem Cells

This compound also affects the self-renewal capacity of CSCs. Studies have indicated that treatment with this compound inhibits the self-renewal ability of CSCs derived from TNBC, suggesting a potential therapeutic avenue for targeting aggressive cancer types .

In Vivo Efficacy

In vivo studies conducted on wild-type mice treated with this compound demonstrated its efficacy in raising plasma HDL-cholesterol levels while simultaneously inhibiting tumor formation associated with LIPG activity. Mice dosed with 30 mg/kg of this compound for nine days exhibited significant changes in lipid profiles and tumor growth inhibition .

Summary of Findings

Study FocusKey Findings
LIPG Activity Inhibition This compound reduced PLA1 activity by ~80% in LIPG-overexpressing cells .
Cell Viability Significant reduction in viability of LIPG-expressing TNBC cells at doses >100 μM .
Cell Cycle Effects Induced G1-phase arrest; increased G1 from 44.14% to 55.74% .
Cancer Stem Cell Impact Inhibited self-renewal capacity of CSCs derived from TNBC .
In Vivo Efficacy Increased HDL levels and reduced tumor formation in mice treated with this compound .

Properties

IUPAC Name

2-[(3S)-3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGRERFNOKZQLO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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